2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide
Description
The compound 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide features a pyrimidinone core substituted with a cyclopropyl group and a triazolo-pyridazine moiety linked via an acetamide bridge. The triazolo-pyridazine component is further modified with a pyrrolidinyl group at position 4.
Properties
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2/c28-18(11-26-12-21-14(9-19(26)29)13-3-4-13)20-10-17-23-22-15-5-6-16(24-27(15)17)25-7-1-2-8-25/h5-6,9,12-13H,1-4,7-8,10-11H2,(H,20,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYWFOQSAMIJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CN4C=NC(=CC4=O)C5CC5)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide involves multiple steps, typically starting with the preparation of the pyrimidine and triazole intermediates. The reaction conditions often include the use of catalysts such as cesium carbonate and solvents like dimethylformamide (DMF) to facilitate the condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ion Channel Modulation
Research indicates that this compound may act as a modulator of specific ion channels. Ion channels are crucial for various physiological processes, including neurotransmission and muscle contraction. The modulation of these channels can lead to therapeutic effects in conditions such as pain and neurological disorders.
Anticonvulsant Activity
Preliminary studies have shown that derivatives of similar structures exhibit anticonvulsant properties. The modulation of neuronal excitability through ion channel interaction could make this compound a candidate for treating epilepsy or other seizure-related disorders .
Cancer Therapy
Compounds with similar structural frameworks have been investigated for their anticancer properties. They may inhibit key signaling pathways involved in tumor growth and proliferation. The potential for this compound to serve as a lead in cancer drug development warrants further investigation .
Synthesis Techniques
The synthesis of this compound involves multi-step organic synthesis techniques which can include:
- Cyclization Reactions : Essential for forming the pyrimidine and triazole rings.
- Functional Group Modifications : To enhance pharmacological properties.
Key reaction conditions such as temperature, solvents, and catalysts play critical roles in optimizing yields and purity .
Case Study 1: TRPM8 Modulation
A study focused on the modulation of the transient receptor potential melastatin 8 (TRPM8) channel demonstrated that compounds similar to the target compound effectively influenced sensory perception related to temperature and pain . This finding highlights its potential application in pain management therapies.
Case Study 2: Anticancer Activity
In vitro studies on related compounds have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key enzymes responsible for cell division and survival .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and triazole rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The table below highlights structural similarities and differences between the target compound and selected analogs:
Pharmacological Activities
- Falcipain-2 Inhibition: Thieno-pyrimidinyl acetamide derivatives () exhibit antimalarial activity by targeting Falcipain-2, a key protease in Plasmodium .
- Analgesic/Anti-inflammatory: Phenoxy acetamide derivatives (e.g., 2,2-diphenyl-N-(3-phenylpropyl)acetamide) show efficacy in pain and inflammation models .
- Antifungal : Pyridine-linked acetamide derivatives (e.g., [4-methylphenylsulphonamido]-N-(pyridin-2-yl) acetamide) demonstrate antimicrobial activity .
The target compound’s pyrrolidinyl-triazolo-pyridazine scaffold may enhance binding to enzymes or receptors, similar to Falcipain-2 inhibitors or antiproliferative agents, though empirical data is needed .
Impact of Structural Variations on Activity
- Pyrrolidinyl vs. Methoxy : Replacing pyrrolidinyl (target compound) with methoxy () may reduce lipophilicity and alter target engagement.
- Cyclopropyl vs. Aryl Groups: The cyclopropyl group in the target compound could enhance metabolic stability compared to bulkier aryl substituents (e.g., diphenyl in phenoxy acetamides) .
- Triazolo-Pyridazine vs.
Biological Activity
The compound 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity based on diverse research findings, highlighting its mechanisms of action, pharmacological effects, and potential clinical implications.
Chemical Structure and Properties
This compound features a complex structure that includes a dihydropyrimidine core and a triazolopyridazine moiety. The molecular formula is with a molecular weight of approximately 433.5 g/mol. Its unique structural characteristics may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N5O3 |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit myeloperoxidase (MPO), an enzyme linked to various inflammatory conditions .
Receptor Modulation : The compound may also interact with various receptors, potentially acting as an antagonist or agonist. This interaction can modulate cellular signaling pathways that are crucial for maintaining homeostasis in immune responses .
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
Anti-inflammatory Activity : In vitro studies have demonstrated that the compound exhibits significant anti-inflammatory properties by inhibiting cytokine production and reducing oxidative stress markers in cellular models .
Antimicrobial Properties : Some studies have explored the antimicrobial potential of similar compounds in the same class. While direct evidence for this specific compound is limited, structural analogs have shown promise against various bacterial strains .
Neuroprotective Effects : Emerging evidence suggests that this compound may possess neuroprotective properties. It has been implicated in modulating pathways associated with neurodegenerative diseases, although more research is required to establish definitive effects .
Case Studies
Several case studies highlight the therapeutic potential of compounds structurally related to the target molecule:
- Myeloperoxidase Inhibitors : A study on N1-substituted derivatives demonstrated significant inhibition of MPO activity in preclinical models of inflammation and autoimmune disorders. This suggests that similar mechanisms could be applicable to our target compound .
- Neurodegenerative Disease Models : Research involving pyrimidine derivatives indicated protective effects against neuronal cell death induced by oxidative stress. These findings support further exploration of our compound's neuroprotective capabilities .
Q & A
Q. What are the critical steps in designing a synthetic route for this compound?
The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group transformations. Key intermediates like pyrimidinone and triazolopyridazine derivatives are synthesized under controlled conditions (e.g., ethanol/piperidine at 0–5°C for cyclopropane incorporation). Reaction optimization focuses on temperature control, solvent selection, and catalyst use to avoid side products . For example, coupling acetamide derivatives with activated methylene compounds requires precise stoichiometry to ensure regioselectivity .
Q. How can spectroscopic characterization validate the compound’s structure?
Use a combination of -/-NMR to confirm proton environments (e.g., cyclopropyl CH at δ ~0.8–1.2 ppm, pyridazine protons at δ ~8.5 ppm). IR spectroscopy identifies carbonyl stretches (~1680–1720 cm) from the pyrimidinone and acetamide groups. High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H] with <2 ppm error) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Use enzyme inhibition assays (e.g., kinase or protease targets) and cell viability tests (MTT assays) to assess potency. For antimicrobial activity, follow protocols from Baraldi et al. (2002), employing minimum inhibitory concentration (MIC) measurements against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and reduce trial-and-error synthesis?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models trained on reaction databases identify optimal conditions (solvent, catalyst). ICReDD’s approach integrates computational path searches with experimental validation, narrowing conditions like temperature/pH to enhance yield (>20% improvement in multi-step reactions) .
Q. How to resolve contradictions in bioactivity data across studies?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Apply orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and validate compound purity via HPLC (>98%). Cross-reference data with structurally analogous compounds (e.g., trifluoromethyl-containing derivatives with enhanced metabolic stability ).
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
- Use flow chemistry for unstable intermediates (e.g., cyclopropane derivatives) to minimize degradation.
- Protect reactive groups (e.g., acetamide NH with Boc) during pyridazine functionalization .
- Optimize workup procedures: Liquid-liquid extraction with ethyl acetate/water minimizes losses, while silica-free purification (e.g., centrifugal partitioning chromatography) avoids adsorption issues .
Q. How to design experiments for structure-activity relationship (SAR) studies?
Systematically modify substituents (e.g., pyrrolidine vs. piperidine in the triazolopyridazine moiety) and evaluate changes in bioactivity. Use X-ray crystallography or molecular docking to correlate steric/electronic effects with target binding (e.g., hydrophobic pockets favoring cyclopropyl groups) .
Methodological Notes
- Data Contradiction Analysis: Cross-validate spectral data with synthetic intermediates to trace impurities .
- Experimental Design: Employ DoE (Design of Experiments) to test variables (e.g., reaction time, catalyst loading) and identify critical factors .
- Safety Protocols: Handle chlorinated intermediates (e.g., 4-chloro-5H-1,2,3-dithiazol-5-ylidene derivatives) under inert atmospheres to prevent exothermic decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
